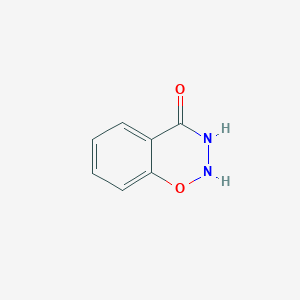

2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

62142-44-3 |

|---|---|

Molecular Formula |

C7H6N2O2 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

2,3-dihydro-1,2,3-benzoxadiazin-4-one |

InChI |

InChI=1S/C7H6N2O2/c10-7-5-3-1-2-4-6(5)11-9-8-7/h1-4,9H,(H,8,10) |

InChI Key |

NBOSNKOAZINADF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NNO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 4h 1,2,3 Benzoxadiazin 4 One and Analogs

Strategies for Constructing the 1,2,3-Benzoxadiazine Core

The fundamental challenge in synthesizing 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one lies in the efficient construction of its unique heterocyclic ring. Chemists have developed several strategies, primarily centered around cyclization and annulation reactions, to build this scaffold.

Cyclization Reactions for Heterocyclic Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For the 1,2,3-benzoxadiazine core, these reactions typically involve the intramolecular formation of a new bond to close the ring. A common approach involves starting with a suitably substituted benzene (B151609) derivative that already contains some of the necessary heteroatoms.

For instance, a general strategy analogous to the synthesis of related benzothiadiazines involves the cyclization of ortho-substituted benzenes. mdpi.com The synthesis of 1,2,3-benzothiadiazine 1,1-dioxides, for example, can be achieved by the cyclization of substituted 2-aroylbenzenesulfonyl chlorides with hydrazine (B178648). mdpi.com A similar conceptual pathway for 1,2,3-benzoxadiazin-4-ones would involve an ortho-substituted benzoic acid or phenol (B47542) derivative reacting with a hydrazine-like reagent to facilitate ring closure. Another relevant approach is the heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions to form 4-alkoxy- and 4-aryloxybenzo[d] nih.govtriazines, which showcases the formation of a six-membered ring containing three nitrogen atoms through intramolecular cyclization. nih.gov

These reactions often require specific catalysts or reaction conditions to proceed efficiently and with high yields. The choice of starting material and the nature of the substituents on the aromatic ring can significantly influence the outcome of the cyclization process.

Annulation Approaches for Benzoxadiazinone Scaffolds

Annulation reactions, which involve the formation of a new ring onto an existing one, provide a powerful method for constructing benzofused heterocyclic systems. Gold-catalyzed annulation processes have emerged as a versatile tool in this context. These reactions often proceed under mild conditions and exhibit high regioselectivity. uni-heidelberg.de

For example, gold-catalyzed [4+2] annulation reactions have been successfully employed to assemble various heterocyclic scaffolds. dntb.gov.ua In a strategy applicable to benzoxadiazinone synthesis, an ortho-functionalized benzene derivative could act as the four-atom component, reacting with a two-atom synthon in a cycloaddition-type process. The gold catalyst activates the substrates, typically by coordinating to a π-system like an alkyne, facilitating the subsequent ring-forming cascade. uni-heidelberg.dedntb.gov.ua The versatility of this approach allows for the introduction of diverse functional groups into the final heterocyclic product, depending on the choice of starting materials.

Table 1: Comparison of Core Construction Strategies

| Strategy | Description | Key Features | Analogous System Example |

|---|---|---|---|

| Cyclization | Intramolecular reaction to form the heterocyclic ring from a single substituted precursor. | Relies on pre-installed functional groups. Often requires specific catalysts or conditions for ring closure. | Cyclization of 2-aroylbenzenesulfonyl chlorides with hydrazine to form 4-aryl-1,2,3-benzothiadiazine 1,1-dioxides. mdpi.com |

| Annulation | Formation of a new ring onto an existing aromatic ring through a cycloaddition reaction. | Often catalyzed by transition metals like gold. Allows for modular assembly from two or more components. | Gold-catalyzed [4+2] annulation of benzisoxazoles with alkynes to yield quinoline (B57606) oxides. dntb.gov.ua |

Synthesis of Dihydrobenzoxazinone Precursors and Their Relevance

The synthesis of the target this compound often proceeds via stable intermediate precursors, such as dihydrobenzoxazinones. The methodologies for creating these precursors are as critical as the final ring-forming step and often leverage modern catalytic systems.

Mannich Condensation Approaches for Benzoxazine (B1645224) Ring Systems

The Mannich condensation is a classic and highly effective one-pot reaction for the synthesis of benzoxazine rings. asianpubs.org This three-component reaction involves a phenol, a primary amine, and formaldehyde. researchgate.net The resulting benzoxazine structure is a key precursor that can be further modified to create more complex heterocyclic systems. The process is valued for its efficiency and the ability to generate a diverse range of products by simply varying the phenol and amine components. asianpubs.orgresearchgate.net The stability of the resulting oxazine (B8389632) ring can be influenced by the electronic nature of substituents on both the phenol and aniline (B41778) starting materials. rsc.org

Gold-Catalyzed Hetero-Annulation Strategies

Gold catalysis offers a mild and efficient pathway for synthesizing benzoxazinone (B8607429) precursors. Gold(I) catalysts, in particular, are known for their ability to activate alkynes toward nucleophilic attack. researchgate.net A prominent strategy involves the gold-catalyzed heteroannulation of readily available starting materials like nonprotected anthranilic acids and simple aryl alkynes to produce 3,1-benzoxazin-4-ones. nih.gov Another approach is the cycloisomerization of N-(2-alkynyl)aryl benzamides, which proceeds via a chemoselective 6-exo-dig oxygen cyclization to yield 4H-benzo[d] nih.govoxazines. researchgate.net These methods are distinguished by their mild reaction conditions and tolerance for a broad range of functional groups.

Intramolecular C-H Activation and Functionalization Approaches

Modern synthetic chemistry increasingly utilizes C-H activation as a step- and atom-economical method for constructing heterocyclic rings. This strategy involves the direct functionalization of an otherwise unreactive C-H bond, typically on an aromatic ring, to form a new C-O or C-N bond, leading to cyclization. Transition metals such as copper and rhodium are often employed as catalysts. rsc.org

In the context of synthesizing benzoxadiazinone analogs, such as benzothiadiazine 1,1-dioxides, copper-catalyzed intramolecular C-H activation has proven effective. researcher.life This method allows for the one-pot synthesis of functionalized heterocycles from simple starting materials under mild conditions. For example, a reaction between benzenesulfonyl chlorides and N,N′,N′′-trisubstituted guanidines catalyzed by copper(I) iodide can produce benzothiadiazine 1,1-dioxide derivatives in good yields. researcher.life This approach avoids the need for pre-functionalized starting materials, making it a highly efficient route to complex heterocyclic precursors.

Table 2: Methodologies for Dihydrobenzoxazinone Precursor Synthesis

| Method | Catalyst/Reagents | Description | Key Advantages |

|---|---|---|---|

| Mannich Condensation | Phenol, Amine, Formaldehyde | One-pot, three-component reaction to form the benzoxazine ring system. asianpubs.orgresearchgate.net | High efficiency, operational simplicity, diverse product scope. researchgate.net |

| Gold-Catalyzed Hetero-Annulation | Gold(I) or Gold(III) catalysts | Cyclization of substrates containing alkyne and nucleophilic groups (e.g., amides, carboxylic acids). nih.govresearchgate.net | Mild reaction conditions, high chemoselectivity, broad functional group tolerance. |

| Intramolecular C-H Activation | Copper(I), Rhodium(III) | Direct cyclization via formation of a C-O or C-N bond through activation of an aromatic C-H bond. rsc.org | High atom economy, avoids pre-functionalization, access to complex structures. researcher.life |

Regioselective and Stereoselective Synthesis of Substituted Benzoxadiazinones

The synthesis of substituted benzoxadiazinones with high regioselectivity and stereoselectivity is crucial for developing compounds with specific biological activities. This requires precise control over the reaction pathways to ensure the formation of the desired isomers.

The six-membered ring of the dihydrobenzoxazinone core is not planar and can exist in different conformations, typically semi-chair and semi-boat forms. researchgate.net The specific conformation adopted can significantly influence the compound's biological activity by altering how it interacts with its target. Therefore, controlling the conformation during synthesis is a key challenge.

Conformational control can be achieved through several strategies. The introduction of bulky substituents on the heterocyclic ring can favor a particular conformation to minimize steric hindrance. Furthermore, the choice of synthetic route and reaction conditions can also influence the conformational outcome. For instance, in related heterocyclic systems, the stereochemistry of the starting materials in cyclization reactions can dictate the conformation of the final product. Computational modeling can be a valuable tool in predicting the most stable conformation of a designed molecule, aiding in the rational design of synthetic targets with desired stereochemical properties. nih.gov While specific studies on controlling the conformation of this compound are limited, principles from related structures like 3,4-dihydro-2H-1,3-benzoxazines provide a foundational understanding. researchgate.net

Green Chemistry Approaches in Benzoxadiazinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This includes the use of safer solvents, reducing waste, and employing energy-efficient reaction conditions.

Many traditional cross-coupling reactions for the synthesis of heterocyclic compounds rely on transition-metal catalysts, which can be toxic and difficult to remove from the final product. Developing synthetic routes that avoid these metals is a key goal of green chemistry. rsc.org Hypervalent iodine(III)-mediated reactions, as discussed earlier, are a prime example of a transition-metal-free approach. mkuniversity.ac.in Other metal-free methods for the synthesis of related heterocycles, such as 1,3,4-oxadiazoles, have been developed using molecular iodine, which is a more environmentally benign reagent. organic-chemistry.orgorganic-chemistry.org These strategies often lead to high yields and cleaner reaction profiles.

Ultrasound irradiation has been recognized as an effective green chemistry tool for accelerating chemical reactions. ksu.edu.sataylorfrancis.com The use of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.net In the synthesis of benzoxazinone analogs, ultrasound has been successfully employed to facilitate Suzuki-Miyaura coupling reactions. researchgate.net This technique has also been utilized in the synthesis of other heterocyclic systems, such as benzofuran-oxadiazole molecules. nih.govsemanticscholar.org The benefits of sonochemistry stem from the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby enhancing reaction rates. ksu.edu.sa

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis

| Parameter | Conventional Heating | Ultrasound-Assisted Synthesis |

| Reaction Time | Often longer (hours to days) | Significantly shorter (minutes to hours) |

| Energy Consumption | Higher | Lower |

| Reaction Yield | Variable | Often higher |

| Reaction Conditions | Often requires high temperatures | Can often be performed at lower temperatures |

The development of recyclable catalysts and reaction media is another cornerstone of green chemistry. In the synthesis of substituted 1,4-dihydro-benzo[d] mdpi.comCurrent time information in Vancouver, CA.oxazin-2-ones, palladium on carbon (Pd/C) has been used as a catalyst that can be recovered and reused. researchgate.net The use of heterogeneous catalysts simplifies product purification and reduces waste. While specific examples for the synthesis of this compound are not prevalent, the principles of using recyclable catalysts are broadly applicable to the synthesis of related heterocyclic structures.

Chemical Transformations and Reaction Mechanisms of 2,3 Dihydro 4h 1,2,3 Benzoxadiazin 4 One Derivatives

Reactivity at the N-2 Position

The presence of a secondary amine within the heterocyclic structure at the N-2 position offers a prime location for derivatization through reactions such as alkylation and acylation, leading to the formation of a diverse range of substituted compounds.

The nitrogen atom at the N-2 position of the 2,3-dihydro-4H-1,2,3-benzoxadiazin-4-one ring can be readily alkylated under basic conditions. This process typically involves the deprotonation of the N-H group by a suitable base to form a nucleophilic nitrogen anion, which then reacts with an alkylating agent.

A general strategy for N-alkylation involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and solvent can influence the reaction efficiency. The subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophilic alkyl sources leads to the formation of the corresponding N-2 alkylated derivative. For instance, in a related system, N-alkylation of 2,1-benzisoxazol-3(1H)-ones is effectively carried out using a base to generate the N-anion, followed by reaction with various alkyl halides. nih.gov This suggests a similar approach would be effective for the benzoxadiazinone scaffold.

The general reaction can be depicted as follows:

Step 1: Deprotonation - The N-H proton is abstracted by a base, creating a nitrogen anion.

Step 2: Nucleophilic Attack - The nitrogen anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

This methodology allows for the introduction of a wide array of alkyl and substituted alkyl groups at the N-2 position, significantly expanding the chemical space of accessible derivatives.

The N-2 position can also be involved in the formation of more complex structures. While direct reaction with hydrazine (B178648) at the N-2 position of the parent ring might be complex and could potentially lead to ring-opening, acylation of the N-2 nitrogen followed by reaction with hydrazine is a plausible route to hydrazide derivatives.

Hydrazides are a significant class of compounds in medicinal chemistry and are often used as precursors for the synthesis of various heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govnih.gov The synthesis of such derivatives from a this compound precursor would likely involve an initial N-acylation step. For example, reaction with an acyl chloride (R-COCl) would yield an N-acyl-2,3-dihydro-4H-1,2,3-benzoxadiazin-4-one. Subsequent treatment of this intermediate with hydrazine hydrate (B1144303) (NH2NH2·H2O) could potentially lead to the formation of the corresponding acylhydrazide. However, it is important to note that the presence of the ester-like linkage within the benzoxadiazinone ring makes it susceptible to nucleophilic attack by hydrazine, which could lead to ring cleavage as a competing reaction pathway. For example, the reaction of 2-ethoxycarbonyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate results in the formation of a 3-amino-2-hydrazinocarbonyl quinazolinone, indicating a ring transformation. researchgate.net

Reactions Involving the C-4 Carbonyl Group

The carbonyl group at the C-4 position is another key site for chemical modification, allowing for the synthesis of analogs with altered electronic and steric properties.

The conversion of the C-4 carbonyl group to a thiocarbonyl group can be achieved through thionation reactions. The resulting 2,3-dihydro-4H-1,2,3-benzoxadiazin-4-thione is a thio-analog that may exhibit different chemical and biological properties. A widely used reagent for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.gov

The mechanism of thionation with Lawesson's Reagent involves the formation of a thiaoxaphosphetane intermediate through the reaction of the carbonyl group with the reactive dithiophosphine ylide form of the reagent. nih.govorganic-chemistry.org This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thiocarbonyl compound. organic-chemistry.org

Lawesson's reagent is known for its mild reaction conditions and high yields in the thionation of various carbonyl compounds, including ketones, amides, and esters within heterocyclic systems. nih.gov The reaction is typically carried out by refluxing the benzoxadiazinone with Lawesson's Reagent in an inert solvent such as toluene (B28343) or xylene. The successful thionation of quinazolin-4-ones to their corresponding thiones using Lawesson's reagent further supports the feasibility of this reaction on the benzoxadiazinone core. nih.gov

Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring

The fused benzene ring of the this compound system can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various substituents onto the aromatic core. The position of substitution is directed by the activating or deactivating nature of the heterocyclic portion of the molecule. wikipedia.orglibretexts.org

Typical electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Using a halogen (e.g., Br2) with a Lewis acid catalyst (e.g., FeBr3) to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group.

The specific regioselectivity of these reactions would need to be determined experimentally, as it depends on the interplay of the electronic effects of the substituents on the heterocyclic ring.

Nucleophilic Attack on the Heterocyclic Ring System

The heterocyclic ring of this compound contains several sites susceptible to nucleophilic attack. The electrophilic nature of the C-4 carbonyl carbon makes it a primary target for nucleophiles. Such an attack can lead to the opening of the heterocyclic ring.

For instance, reaction with strong nucleophiles like hydroxide (B78521) ions or alkoxides could lead to the hydrolysis or alcoholysis of the cyclic ester-like linkage, resulting in the formation of a substituted 2-aminobenzyl alcohol derivative. The reaction of related benzoxazinones with various nucleophiles often proceeds via an initial attack at the carbonyl carbon, followed by ring cleavage. For example, the reaction of 2-propyl-4H-3,1-benzoxazin-4-one with nucleophiles leads to 2,3-disubstituted quinazolin-4(3H)-ones, indicating a ring-opening and subsequent recyclization pathway. researchgate.net

The general mechanism for nucleophilic acyl substitution at C-4 would involve:

Step 1: Nucleophilic Attack - The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Step 2: Ring Opening - The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond within the heterocyclic ring.

The stability of the this compound ring system towards various nucleophiles is a critical factor in its chemical behavior and potential applications.

Rearrangement Reactions within the Benzoxadiazinone Framework

While the broader reactivity of benzoxazinone (B8607429) isomers has been explored, specific rearrangement reactions inherent to the this compound framework are a more specialized area of investigation. Generally, heterocyclic rearrangements can be induced by thermal, photochemical, or catalytic conditions, often leading to profound structural changes such as ring contraction, expansion, or the formation of isomeric structures.

For related benzoxadiazine systems, such as 1,2,4-benzoxadiazines, ring contraction to form benzoxazoles has been observed upon heating. This transformation is proposed to proceed through an electrocyclic ring opening to an o-benzoquinone imine intermediate, followed by recyclization and extrusion of a nitrene fragment. Although not directly documented for this compound, analogous pathways could be hypothetically considered under specific reaction conditions. The stability of the N-N-O linkage within the 1,2,3-benzoxadiazin-4-one ring is a critical factor that would govern the feasibility and outcome of such rearrangements.

Further research into the thermal and photochemical stability of this compound derivatives is necessary to fully elucidate their potential for intramolecular rearrangements and to identify the specific conditions that could facilitate such transformations.

Formation of Fused Polycyclic Heterocyclic Systems from Benzoxadiazinone Precursors

The benzoxadiazinone scaffold provides a versatile platform for the construction of more complex, fused polycyclic heterocyclic systems. By leveraging the inherent reactivity of the lactam and the aromatic ring, various annulation strategies can be employed to build additional heterocyclic rings onto the core structure.

Synthesis of Triazole-Fused Systems

The fusion of a triazole ring onto the benzoxadiazinone framework can be achieved through multi-step synthetic sequences. A common strategy involves the introduction of a hydrazide or a related nitrogen-rich functional group onto the benzoxadiazinone core, which can then undergo cyclization to form the triazole ring.

For instance, a synthetic route could commence with the functionalization of the benzoxadiazinone at a suitable position, followed by reaction with a hydrazine derivative to form a key intermediate. This intermediate can then be subjected to cyclization conditions to yield the desired triazolo-benzoxadiazinone. The choice of reagents and reaction conditions will dictate the regiochemistry of the fused triazole ring (e.g., nih.govrsc.orgetsu.edutriazolo vs. nih.govrsc.orgchim.ittriazolo).

While specific examples starting directly from this compound are not extensively reported, analogous transformations in related heterocyclic systems provide a proof of principle for such synthetic strategies. The following table outlines a generalized approach for the synthesis of triazole-fused systems from heterocyclic precursors.

| Step | Description | Key Reagents |

| 1 | Functionalization of the Benzoxadiazinone Core | Halogenating agents, Nitrating agents |

| 2 | Introduction of a Hydrazine Moiety | Hydrazine hydrate, Substituted hydrazines |

| 3 | Cyclization to Form the Triazole Ring | Orthoesters, Carbon disulfide, Isothiocyanates |

This table is interactive. You can sort and filter the data.

Strategies for Constructing Other Condensed Ring Systems (e.g., Pyrido-benzoxadiazine)

The construction of other fused ring systems, such as a pyridine (B92270) ring to form a pyrido-benzoxadiazine, requires different synthetic approaches. These strategies often involve the condensation of the benzoxadiazinone with a bifunctional reagent that can provide the necessary atoms to form the new heterocyclic ring.

One potential strategy could involve a reaction sequence that builds the pyridine ring onto the benzene portion of the benzoxadiazinone. This might be achieved through reactions such as the Friedländer annulation or related condensation reactions, where a suitably functionalized benzoxadiazinone derivative reacts with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl.

The feasibility of these strategies would depend on the reactivity and stability of the this compound core under the required reaction conditions. The development of synthetic methodologies to access these novel fused systems represents an ongoing area of research in heterocyclic chemistry. The table below summarizes some general strategies for the synthesis of fused pyridine rings.

| Strategy | Description | Key Intermediates/Reagents |

| Friedländer Annulation | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | α-Methylene ketones/esters |

| Combes Quinoline (B57606) Synthesis | Acid-catalyzed reaction of anilines with β-diketones. | β-Diketones |

| Doebner-von Miller Reaction | Reaction of α,β-unsaturated carbonyl compounds with anilines. | α,β-Unsaturated aldehydes/ketones |

This table is interactive. You can sort and filter the data.

Advanced Spectroscopic and Analytical Characterization of 2,3 Dihydro 4h 1,2,3 Benzoxadiazin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For the structural analysis of 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one and its derivatives, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the absence of specific literature data for this compound, the analysis of a structurally similar compound, 2-(4-Hydroxyphenyl)-1,2-dihydro-4H-benzo[d] nih.govscispace.comoxazin-4-one, can provide valuable insights into the expected spectral features. researchgate.net

The aromatic protons on the benzoxazinone (B8607429) ring system are expected to appear in the downfield region of the spectrum, typically between δ 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) of these protons would allow for the determination of the substitution pattern on the benzene (B151609) ring. Protons on the heterocyclic ring would have distinct chemical shifts influenced by the adjacent nitrogen and oxygen atoms. For instance, a proton attached to a carbon adjacent to both an oxygen and a nitrogen atom would likely be deshielded and appear at a lower field.

Table 1: Representative ¹H NMR Data for a Structurally Related Benzoxazinone Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Ar-H | 6.77 | d | Aromatic |

| Ar-H | 6.82-7.08 | m | Aromatic |

| Ar-H | 7.31 | d | Aromatic |

| Ar-H | 7.40 | d | Aromatic |

| Ar-H | 7.73 | d | Aromatic |

| Ar-H | 8.29 | s | Aromatic |

| N-H | 9.06 | s | Amide |

Data is for 2-(4-Hydroxyphenyl)-1,2-dihydro-4H-benzo[d] nih.govscispace.comoxazin-4-one and serves as an illustrative example. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

For a compound like this compound, the carbonyl carbon (C=O) of the lactam ring would be expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-180 ppm. The aromatic carbons would appear in the region of δ 110-150 ppm, with the carbons attached to heteroatoms (oxygen and nitrogen) appearing at the lower field end of this range. The sp³ hybridized carbons in the heterocyclic ring would be found at higher fields. Analysis of ¹³C NMR data for related 4H-3,1-benzoxazin-4-ones reveals characteristic shifts for the carbonyl and aromatic carbons, which can be used as a reference for the target compound class. nih.gov

Table 2: Representative ¹³C NMR Data for a Structurally Related 1,2,3-Benzoxathiazine-2,2-dioxide

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C=O | 167.4 | Carbonyl |

| Ar-C | 166.9 | Aromatic |

| Ar-C | 157.0 | Aromatic |

| Ar-C | 132.7 | Aromatic |

| Ar-C | 113.7 | Aromatic |

| Ar-C | 109.3 | Aromatic |

| Ar-C | 103.0 | Aromatic |

| -OCH₃ | 56.6 | Methoxyl |

Data is for a substituted 1,2,3-benzoxathiazine-2,2-dioxide and serves as an illustrative example. nih.gov

¹⁹F NMR spectroscopy is a powerful technique for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, resulting in high sensitivity. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for structural changes. For fluorinated derivatives of this compound, ¹⁹F NMR would provide direct evidence for the presence and location of fluorine atoms. The chemical shift and coupling constants (J-coupling) to neighboring protons or carbons would help in assigning the exact position of the fluorine substituent on the aromatic or heterocyclic ring.

Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity and spatial arrangement of atoms in a molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For the benzoxadiazinone skeleton, HMBC would be instrumental in connecting the protons on the aromatic ring to the quaternary carbons, including the carbonyl carbon and the carbons at the ring junctions. It would also help to unambiguously assign the signals of the heterocyclic ring by correlating its protons with adjacent carbons.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, typically within 5 Å. This technique would be particularly useful for determining the stereochemistry and conformation of substituted derivatives of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

For this compound, the most characteristic absorption band would be that of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. This band is typically strong and appears in the region of 1650-1700 cm⁻¹. The exact position would be influenced by ring strain and conjugation. The N-H stretching vibration of the amide group would give rise to a band in the region of 3200-3400 cm⁻¹. The C-N and C-O stretching vibrations within the heterocyclic ring would appear in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. For instance, in the related 3-phenyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one, the quinazolinone carbonyl stretch is observed at 1665 cm⁻¹. sapub.org

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in Related Heterocyclic Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3130 - 3444 |

| C=O (Amide/Lactam) | Stretch | 1665 - 1690 |

| C=N | Stretch | ~1617 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1000 - 1300 |

Data compiled from various sources on related heterocyclic compounds. sapub.orgkau.edu.sa

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would likely undergo characteristic fragmentation pathways, such as the loss of small neutral molecules like CO, N₂, or H₂O. The fragmentation of the heterocyclic ring would lead to specific fragment ions that can be used to confirm the proposed structure. For example, studies on the fragmentation of substituted 1,2,3-benzotriazin-4-ones have established characteristic fragmentation patterns that can be used for their identification. nih.gov Similarly, the fragmentation of related quinazolin-4(3H)-one derivatives often shows characteristic losses that aid in their structural confirmation. sapub.org

Table 4: Illustrative Mass Spectrometry Fragmentation Data for a Related Quinazolinone Derivative

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 3-phenyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one | 368 | 266, 264, 253, 230, 221, 143, 77 |

Data is for a substituted quinazolinone and serves as an illustrative example of fragmentation analysis. sapub.org

X-ray Diffraction Analysis for Precise Solid-State Structure Determination

No crystallographic data for this compound or its derivatives were found in the searched literature. Therefore, a detailed analysis of its solid-state structure, including data tables of crystal parameters, bond lengths, and bond angles, cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

No UV-Vis spectroscopic data for this compound or its derivatives were identified in the available scientific resources. As a result, a discussion of its electronic transitions and chromophore analysis, supported by experimental data tables of absorption maxima and molar absorptivity, cannot be generated.

Theoretical and Computational Investigations of 2,3 Dihydro 4h 1,2,3 Benzoxadiazin 4 One

Quantum Chemical Calculations of Electronic Structure and Energetics5.2. Conformational Analysis and Energy Minimization Studies5.3. Reaction Pathway Elucidation and Transition State Analysis5.4. Spectroscopic Property Prediction and Correlation with Experimental Data5.5. Molecular Docking Studies Focused on Understanding Molecular Interactions with Specific Binding Sites

Further research and publication in the field of computational chemistry are required to elucidate the specific properties of 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one.

Derivatization Strategies and Analogs of 2,3 Dihydro 4h 1,2,3 Benzoxadiazin 4 One

Systematic Substitution Patterns on the Fused Benzene (B151609) Ring

Direct and systematic studies on the substitution patterns of the fused benzene ring of 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one are not extensively detailed in the available scientific literature. However, the synthesis of substituted analogs can be inferred from the methods used for related heterocyclic systems, particularly its nitrogen analog, 1,2,3-benzotriazin-4(3H)-one.

Synthetic routes to substituted 1,2,3-benzotriazin-4(3H)-ones often start from appropriately substituted anthranilic acid derivatives or other ortho-substituted benzene precursors. These methods inherently allow for the introduction of a wide array of substituents onto the benzene ring. For instance, a modern approach involves the photocyclization of acyclic aryl triazine precursors, which can bear various substituents on the aromatic ring, upon exposure to violet light (420 nm). nih.gov Another method is the oxidative rearrangement of 3-aminoindazoles, where substituents on the indazole's benzene ring are carried over to the final benzotriazinone product. organic-chemistry.org These strategies suggest that by starting with substituted 2-aminobenzamides or related precursors, one could theoretically generate a library of 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-ones with diverse electronic and steric properties on the fused aromatic ring.

Modifications at the N-2 Position of the Heterocyclic Ring

Introduction of Diverse Aliphatic and Aromatic Substituents

While direct N-2 alkylation or arylation of this compound is not specifically documented, studies on analogous compounds provide a strong basis for potential synthetic strategies. The attempted N-alkylation of 2-azidobenzamide with various alkyl halides (including primary, benzylic, and allylic halides) in the presence of a base has been shown to produce N-alkylated 1,2,3-benzotriazin-4(3H)-ones. nih.gov This reaction proceeds through the cyclization of the N-alkylated azide (B81097) intermediate. This suggests a plausible, analogous pathway where a suitable ortho-substituted precursor could be N-alkylated and subsequently cyclized to form N-2 substituted 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-ones. The choice of base and solvent, such as sodium hydride in tetrahydrofuran, has been shown to be critical in directing the regioselectivity of N-alkylation in similar heterocyclic systems like indazoles. beilstein-journals.org

Functionalization with Hydrazide and Sulfonylhydrazide Moieties

The specific functionalization of the N-2 position of this compound with hydrazide or sulfonylhydrazide moieties is not described in the reviewed literature. However, the broader field of heterocyclic chemistry offers established methods for incorporating such groups. For example, the synthesis of 1,3,4-oxadiazines can be achieved from acylhydrazides and allenoates, demonstrating the utility of hydrazides as key building blocks for heterocycles. nih.gov One could envision a strategy where a precursor molecule is first functionalized with a hydrazide or sulfonylhydrazide group before the cyclization step to form the benzoxadiazinone ring, thereby incorporating the desired moiety at the nitrogen position.

Derivatization at the C-3 Position

The C-3 position in the this compound scaffold is a saturated methylene (B1212753) (-CH2-) carbon within the heterocyclic ring. Direct derivatization at this position without fundamentally altering the ring structure or its oxidation state is chemically challenging and is not a common transformation. The available scientific literature does not describe methods for the functionalization or substitution at the C-3 position of this specific ring system.

Synthesis and Structural Characterization of Isomeric and Conformationally Constrained Analogs

The synthesis of isomers of this compound, particularly benzoxazinones and other benzoxadiazine systems, is well-established. These isomers serve as crucial points of comparison for understanding the structure and potential reactivity of the target compound.

1,3-Benzoxazinones vs. 1,4-Benzoxazinones:

1,3-Benzoxazin-4-ones are commonly synthesized from anthranilic acids. nih.gov Classic methods involve treating anthranilic acid with aroyl chlorides or ortho esters. nih.gov More contemporary, transition-metal-free approaches include the iodine-catalyzed oxidative cascade reaction between anthranilic acid and various aldehydes. nih.gov

1,4-Benzoxazin-3-ones represent another major class of isomers. Their synthesis and derivatization have been explored, including the introduction of 1,2,3-triazole moieties to create complex heterocyclic systems. nih.govresearchgate.net

1,2,3- vs. 1,3,4-Benzoxadiazine Systems:

The 1,2,3-benzoxadiazine skeleton, to which the target compound belongs, is less common. Its nitrogen analog, 1,2,3-benzotriazin-4(3H)-one, is typically prepared via diazotization of 2-aminobenzamide (B116534) or through modern photochemical methods. nih.gov

The 1,3,4-benzoxadiazine ring system is more accessible. One-pot synthetic protocols have been developed for 1,3,4-oxadiazines starting from readily available acylhydrazides and allenoates. nih.gov Similarly, five-membered 1,3,4-oxadiazoles are frequently synthesized via the dehydrative cyclization of diacylhydrazines or from reactions involving acid hydrazides. organic-chemistry.org The synthesis of benzo-fused seven-membered rings, such as benzo[f] nih.govorganic-chemistry.orgacs.orgoxadiazepin-5(4H)-ones, has also been reported. researchgate.net

| Isomeric/Analogous System | Core Structure | Common Precursors |

|---|---|---|

| 1,3-Benzoxazin-4-one | Benzene fused to 1,3-oxazin-4-one | Anthranilic acid, Aroyl chlorides, Aldehydes nih.gov |

| 1,4-Benzoxazin-3-one | Benzene fused to 1,4-oxazin-3-one | 2-Aminophenols |

| 1,2,3-Benzotriazin-4(3H)-one | Benzene fused to 1,2,3-triazin-4-one | 2-Aminobenzamide, Acyclic aryl triazines nih.gov |

| 1,3,4-Oxadiazole (benzo-fused analog) | Benzene fused to 1,3,4-oxadiazole | Acylhydrazides, Diacylhydrazines organic-chemistry.org |

Design and Synthesis of Novel Polycyclic Benzoxadiazinone Architectures

The development of polycyclic architectures based specifically on the this compound core is not a prominent theme in the current literature. However, strategies for creating fused-ring systems from its more common isomers are known and provide insight into potential methodologies.

For example, ortho-functionalized anthranilic acids have been used to prepare a series of 5H-pyrrolo[1,2-a] nih.govorganic-chemistry.orgbenzoxazinones via an intramolecular C-O cyclization. nih.gov This demonstrates a strategy where a pre-existing heterocyclic ring (a pyrrole) is used as a substituent on the precursor to guide the formation of a fused polycyclic system. Similarly, palladium-catalyzed intramolecular C-H/C-H biaryl coupling is a powerful method for constructing benzo-fused polycyclic heteroaromatic compounds like dibenzofurans and carbazoles, indicating the potential for advanced catalytic methods to create novel fused architectures from suitably designed benzoxadiazinone precursors. mdpi.com

Applications of 2,3 Dihydro 4h 1,2,3 Benzoxadiazin 4 One and Its Derivatives in Advanced Organic Synthesis

Utilization as Synthons in Complex Molecule Construction

There is currently no available research data detailing the utilization of 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one or its derivatives as synthons in the construction of complex molecules. The reactivity and synthetic utility of this specific heterocyclic scaffold for this purpose have not been reported in the reviewed literature.

Role in Heterocyclic Ring System Assembly

Specific examples or methodologies describing the role of this compound in the assembly of other heterocyclic ring systems are not present in the available scientific literature. While other benzoxazinone (B8607429) isomers are known to participate in cycloaddition and ring-transformation reactions, similar applications for the 1,2,3-benzoxadiazin-4-one core have not been documented.

Development of Novel Reagents and Catalysts Based on the Benzoxadiazinone Scaffold

There is no information available regarding the development of novel reagents or catalysts based on the this compound scaffold for applications in organic synthesis.

Future Perspectives and Emerging Research Avenues in 2,3 Dihydro 4h 1,2,3 Benzoxadiazin 4 One Chemistry

Exploration of Undiscovered Synthetic Pathways and Methodologies

The future of 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one chemistry is fundamentally dependent on the discovery and development of novel and efficient synthetic pathways. While numerous methods exist for the synthesis of other benzoxazinone (B8607429) isomers, such as 1,3- and 1,4-benzoxazinones, these are not directly applicable to the 1,2,3-isomer due to the different arrangement of heteroatoms. Future research will likely focus on adapting and inventing methodologies to construct the unique N-N-O linkage within the heterocyclic ring.

Potential avenues for exploration could include:

Cyclization Strategies: Investigation into novel cyclization reactions of appropriately substituted benzene (B151609) precursors will be critical. This could involve the use of ortho-substituted nitrosobenzenes, hydroxylamines, or hydrazine (B178648) derivatives as starting materials.

Transition-Metal Catalysis: The application of transition-metal-catalyzed reactions, which have proven highly effective in the synthesis of other nitrogen- and oxygen-containing heterocycles, could open up new synthetic routes. nih.gov Methodologies such as C-H activation, cross-coupling reactions, and catalytic cyclizations could be explored. nih.gov

Photochemical and Electrochemical Methods: These techniques offer alternative energy sources for driving chemical reactions and could provide access to reactive intermediates that are not achievable through traditional thermal methods.

A comparative look at the synthesis of related benzoxazinone isomers is presented in the table below, highlighting the diversity of approaches that could potentially be adapted.

| Synthetic Approach | Isomer Class | Reagents/Conditions | Reference |

| Ultrasound-assisted condensation | 1,3-Benzoxazin-4-ones | Anthranilic acids, aryl aldehydes, acetic anhydride | nih.gov |

| Cu-catalyzed aerobic oxidative coupling | 1,3-Benzoxazin-4-ones | N-substituted anthranilic acids, various oxidants | nih.gov |

| Catalyst-free Ugi-type reaction | 3,1-Benzoxazin-4-ones | 2-Isocyanobenzoates, N,N-dialkyliminium salts | nih.gov |

| Intramolecular C-H activation | 3,1-Benzoxazin-4-ones | N-alkyl-N-arylanthranilic acids, Pd or other catalysts | nih.gov |

Advanced Computational Modeling for Structure-Reactivity Relationships and Design

In the absence of extensive experimental data, advanced computational modeling presents a powerful tool for predicting the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate:

Electronic Properties: Mapping the electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) to predict sites of reactivity.

Spectroscopic Characterization: Simulating NMR, IR, and UV-Vis spectra to aid in the identification and characterization of newly synthesized compounds.

Reaction Mechanisms: Modeling potential synthetic pathways to elucidate reaction mechanisms and identify key intermediates and transition states, thereby guiding experimental efforts.

Furthermore, in silico screening of virtual libraries of this compound derivatives could be used to identify candidates with desirable electronic or steric properties for specific applications, such as in medicinal chemistry or materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

Once viable synthetic routes are established, the integration of these methods with flow chemistry and automated synthesis platforms could significantly accelerate the exploration of this compound chemistry. The benefits of this approach include:

Rapid Reaction Optimization: Automated systems can quickly screen a wide range of reaction parameters (temperature, pressure, reagent stoichiometry, and residence time) to identify optimal conditions.

Enhanced Safety: Flow reactors are well-suited for handling potentially hazardous reagents or intermediates by minimizing the reaction volume at any given time.

Improved Scalability and Reproducibility: Continuous flow processes can offer more consistent product quality and easier scalability compared to batch synthesis.

Library Synthesis: Automated platforms can be programmed to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies.

While no specific examples exist for this compound, the successful application of flow chemistry to the synthesis of other heterocyclic compounds, such as benzotriazin-4(3H)-ones, demonstrates the potential of this technology.

Development of Sustainable and Environmentally Benign Synthesis Protocols

A key focus of modern synthetic chemistry is the development of sustainable and environmentally friendly processes. Future research into the synthesis of this compound should prioritize "green" chemistry principles, including:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste. This includes the use of abundant and non-toxic metal catalysts or organocatalysts.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or sonication to reduce reaction times and energy consumption.

Investigation of Material Science Applications for Benzoxadiazinone Derivatives

The unique structural and electronic properties of the this compound scaffold may lend itself to applications in materials science. While speculative at this stage, potential areas of investigation could include:

Organic Electronics: The fused aromatic system could be a building block for organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices.

Fluorescent Probes: Derivatives with appropriate functionalization could exhibit interesting photophysical properties, making them suitable for use as fluorescent sensors or imaging agents.

Polymers: The benzoxadiazinone moiety could be incorporated into polymer backbones to create materials with novel thermal, mechanical, or electronic properties.

The exploration of these applications will necessitate the synthesis of a variety of derivatives and a thorough investigation of their physicochemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.